REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[CH:7]=[C:8]2[CH:14]=[C:13]([Si](C)(C)C)[O:12][C:9]2=[CH:10][N:11]=1)(=O)C.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[O:12]1[C:9]2=[CH:10][N:11]=[C:6]([CH2:5][OH:4])[CH:7]=[C:8]2[CH:14]=[CH:13]1 |f:1.2.3|
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Name
|
[2-(Trimethylsilyl)furo[2,3-c]pyridin-5-yl]methyl acetate
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Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=1C=C2C(=CN1)OC(=C2)[Si](C)(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 hrs
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC=2C1=CN=C(C2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.66 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |